Biocatalytic Enantioselectivity: Nitrilases Exhibit Strong cis-Preference (up to 99% ee) for 3-Aminocyclohexanecarboxylic Acid vs. 86% ee for trans-Isomers
In a published biocatalytic screen, nitrilase enzymes displayed a marked cis-enantiopreference when hydrolyzing 3-cyanocyclohexane substrates: cis-3-aminocyclohexanecarboxylic acid was obtained with up to 99% enantiomeric excess (ee), while trans-3-isomers could only be accessed with up to 86% ee under identical conditions [1]. This 13-percentage-point gap in attainable optical purity means that researchers requiring high-ee cis intermediates will obtain superior results with cis-3-substituted scaffolds, and the Boc-protected derivative of this high-ee cis-acid directly inherits this stereochemical advantage.
| Evidence Dimension | Enantiomeric excess achievable via nitrilase-catalyzed hydrolysis |
|---|---|
| Target Compound Data | cis-3-aminocyclohexanecarboxylic acid: up to 99% ee |
| Comparator Or Baseline | trans-3-aminocyclohexanecarboxylic acid: up to 86% ee |
| Quantified Difference | ≥13 percentage-point higher ee for cis-isomer |
| Conditions | Nitrilase-mediated biocatalytic hydrolysis of 3-cyanocyclohexane substrates |
Why This Matters
For stereochemically demanding drug discovery programs (e.g., Smoothened inhibitors), access to high-ee cis building blocks directly determines the optical purity of downstream clinical candidates, making the cis-Boc derivative a preferred procurement choice.
- [1] Winkler, M., Knall, A. C., Kulterer, M. R., & Fetzner, S. Nitrilases catalyze key step to conformationally constrained GABA analogous γ-amino acids in high optical purity. Advanced Synthesis & Catalysis, 2007, 349, 2046–2052. View Source
